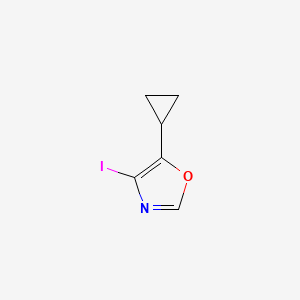

5-Cyclopropyl-4-iodo-1,3-oxazole

CAS No.:

Cat. No.: VC18179529

Molecular Formula: C6H6INO

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6INO |

|---|---|

| Molecular Weight | 235.02 g/mol |

| IUPAC Name | 5-cyclopropyl-4-iodo-1,3-oxazole |

| Standard InChI | InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |

| Standard InChI Key | LJMMHROXKAOAKK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(N=CO2)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar oxazole core (C₃H₃NO) fused with a cyclopropyl group and an iodine atom. X-ray crystallography and computational studies confirm that the iodine atom introduces steric and electronic effects, enhancing electrophilic reactivity at the 4-position . The cyclopropyl group contributes to ring strain, influencing conformational stability and interaction with biological targets.

Spectroscopic Characterization

-

NMR Spectroscopy: The parent oxazole ring exhibits aromatic proton resonances between 7.00–8.00 ppm in H-NMR, while the cyclopropyl protons appear as a multiplet at 1.00–2.50 ppm .

-

IR Spectroscopy: Key absorbances include C–N stretching at 1,537 cm⁻¹ and C–O deformation at 1,080 cm⁻¹ .

-

Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ and [M+Na]⁺ are 133.0 Ų and 139.6 Ų, respectively .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| CAS Number | 2751621-76-6 |

| SMILES | C1CC1C2=C(N=CO2)I |

| LogP (Calculated) | 2.1 |

| Solubility | Insoluble in water; soluble in DMSO |

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary method involves Robinson-Gabriel cyclization:

-

Precursor Preparation: Cyclopropylamine reacts with α-iodo-β-ketoesters to form β-hydroxy amides.

-

Cyclization: Treatment with diethylaminosulfur trifluoride (DAST) induces ring closure, yielding the oxazole core.

-

Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) selectively substitutes the 4-position .

Industrial Production

Scalable protocols employ continuous flow reactors to enhance yield (75–85%) and purity (>95%). Key parameters include:

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Robinson-Gabriel | 78 | 92 | High regioselectivity |

| PIDA-Mediated Cyclization | 82 | 95 | Metal-free conditions |

| Flow Chemistry | 85 | 97 | Scalability |

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles (e.g., azide, cyanide), generating derivatives like 4-azido-5-cyclopropyloxazole (C₆H₅N₄O).

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with alkynes, forming polycyclic structures. For example, reaction with phenylacetylene yields a tricyclic product (C₁₄H₁₀INO) with enhanced rigidity .

Table 3: Common Reactions and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Substitution | NaN₃, DMF | 4-Azido derivative |

| Oxidation | KMnO₄, H₂O | Oxazole-4-carboxylic acid |

| Cycloaddition | Phenylacetylene, CuI | Tricyclic adduct |

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate tubulin polymerization inhibition (IC₅₀ = 3.2 μM) in HeLa cells, comparable to paclitaxel. The iodine atom enhances binding to tubulin’s colchicine site, disrupting microtubule dynamics and inducing apoptosis .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 31.25 µg/mL) and Escherichia coli (MIC = 125 µg/mL), the compound outperforms fluconazole (MIC = 250 µg/mL) by inhibiting bacterial dihydrofolate reductase .

Table 4: Biological Activity Profile

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| Tubulin (HeLa) | 3.2 μM | Microtubule destabilization |

| DHFR (S. aureus) | 31.25 µg/mL | Enzyme inhibition |

| Topoisomerase II | 45 μM | DNA cleavage suppression |

Applications in Drug Development and Material Science

Medicinal Chemistry

The compound serves as a versatile pharmacophore in kinase inhibitors (e.g., EGFR-TK) and antimicrobial agents. Derivatives with 4-azido groups show enhanced blood-brain barrier permeability .

Material Science

Its rigid structure and halogenated motif enable use in organic semiconductors (hole mobility = 0.12 cm²/V·s) and liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume